molecular formula C8H6N2S B1600752 3-Thiazol-2-yl-pyridine CAS No. 53911-41-4

3-Thiazol-2-yl-pyridine

Cat. No. B1600752
CAS RN: 53911-41-4
M. Wt: 162.21 g/mol
InChI Key: WPCSNGBKVXKBPU-UHFFFAOYSA-N
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Description

“3-Thiazol-2-yl-pyridine” is a compound that contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of thiazole derivatives involves various methods. For instance, the reaction of hydrazonoyl halides with 2-(4-formylphenoxy)-N-(thiazol-2-yl)acetamide in ethanol and triethylamine yields 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile yields 5-amino-2-(2-(1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl)-acetylamino)-benzoic acid ethyl ester .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anticancer Potential

3-Thiazol-2-yl-pyridine derivatives have been explored for their anticancer properties. A study by Ivasechko et al. (2022) developed novel pyridine-thiazole hybrid molecules that showed high antiproliferative activity against various types of tumors, including carcinomas of colon, breast, lung, glioblastoma, and leukemia. Another study by Zou et al. (2020) synthesized pyridine hydrazyl thiazole metal complexes that demonstrated significant antitumor activity.

Molecular Modeling and Spectral Analysis

Research by Bhaskar & Ramachandraiah (2017) focused on synthesizing 3-{2-[N'-(1-Pyridin-2-yl-ethylidene)-hydrazino]-thiazol-4-yl} coumarins and studying their spectral and molecular properties, which could have implications in understanding the active form of biologically active compounds.

Chemical Functional Unit Analysis

The study by Bhatia, Malkhede, & Bharatam (2013) provided insights into the versatile chemical functional unit present in N‐(Pyridin‐2‐yl)thiazol‐2‐amine, showing various isomeric structures and their implications in chemical reactions.

Synthesis and Crystal Structures

Research by Xun-Zhong et al. (2020) involved the synthesis and crystal structure analysis of zinc(II) complexes with pyridine thiazole derivatives. This study emphasized the potential of these compounds in developing new bioactive materials with antimicrobial and antitumor properties.

Photophysical Investigation

A study by Happ et al. (2011) focused on the synthesis of a terpolymer containing a 2-(pyridine-2-yl)thiazole donor-type ligand, investigating its resonance energy transfer properties, which could have applications in fluorescent chemosensing.

Safety And Hazards

While specific safety and hazards data for “3-Thiazol-2-yl-pyridine” is not available, general safety measures for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

Thiazole derivatives have shown diverse biological activities and have been the focus of many research studies . Future research may focus on the design and development of different thiazole derivatives, including “3-Thiazol-2-yl-pyridine”, to act as potential drug molecules with lesser side effects .

properties

IUPAC Name

2-pyridin-3-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCSNGBKVXKBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457872
Record name 3-Thiazol-2-yl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Thiazol-2-yl-pyridine

CAS RN

53911-41-4
Record name 3-(2-Thiazolyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53911-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiazol-2-yl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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